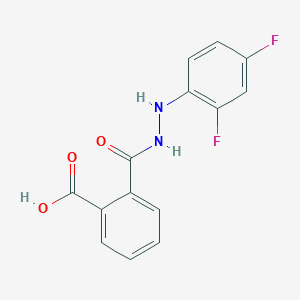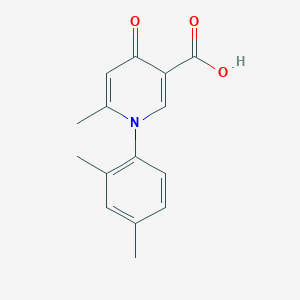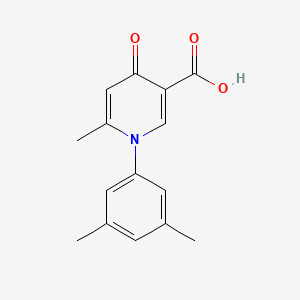![molecular formula C11H9ClN2O2S B3037416 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime CAS No. 478032-46-1](/img/structure/B3037416.png)
3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime
科学的研究の応用
Molecular Structure and Interaction Studies
- Crystallographic and Electronic Structure Studies : Oxime ether derivatives, including those structurally similar to 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime, have been synthesized and analyzed for their crystal structures, molecular geometries, and electronic structures. These compounds exhibit complex intermolecular interactions, forming various structural architectures, and the electronic structures of these molecules have been detailed, shedding light on their potential applications in material science or molecular engineering (Dey et al., 2017).
Biological Activity and Antimicrobial Studies
- Antibacterial Activity : Certain derivatives containing thiazole and benzo[d]thiazole structures have shown significant antibacterial properties. These compounds, with chloro substituents and additional groups like methoxy, have been particularly noted for their higher toxicity against various bacteria, indicating potential applications in developing new antibacterial agents (Uma et al., 2017).
- Antimicrobial Potency : Compounds with structures involving methyl, chloro, methoxy, and other groups attached to a thiazole core have demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial effectiveness of these compounds has often been compared favorably with reference drugs, suggesting their relevance in pharmaceutical research (Liaras et al., 2011).
Catalytic and Oxidation Applications
- Catalysis and Oxidation Processes : A compound structurally related to 3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime, specifically involving a thiazole-hydrazone ligand, has been encapsulated in zeolite Y and demonstrated significant efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This illustrates the potential of such compounds in catalytic processes and organic synthesis (Ghorbanloo & Alamooti, 2017).
Safety and Hazards
特性
IUPAC Name |
(NE)-N-[[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-11-13-6-10(17-11)7-16-9-3-1-2-8(4-9)5-14-15/h1-6,15H,7H2/b14-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOGENNHLASRMW-LHHJGKSTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzenecarbaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3037333.png)
![(3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene](/img/structure/B3037334.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3037335.png)
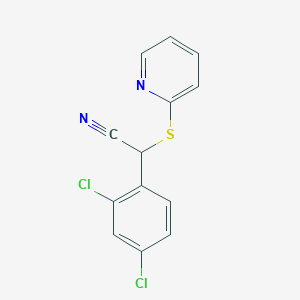


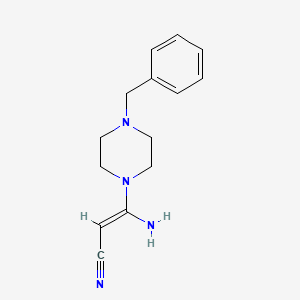

![5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3037347.png)

![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfonyl}phenyl)benzenecarboxamide](/img/structure/B3037350.png)
